![molecular formula C20H14O2 B14168375 Methyl benzo[c]phenanthrene-5-carboxylate CAS No. 4215-50-3](/img/structure/B14168375.png)
Methyl benzo[c]phenanthrene-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl benzo[c]phenanthrene-5-carboxylate is an organic compound with the molecular formula C20H14O2. It is a derivative of benzo[c]phenanthrene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and potential applications in various fields. This compound is characterized by the presence of a methyl group and a carboxylate group attached to the benzo[c]phenanthrene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl benzo[c]phenanthrene-5-carboxylate typically involves the functionalization of benzo[c]phenanthrene. One common method includes the Friedel-Crafts acylation reaction, where benzo[c]phenanthrene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting acylated product is then subjected to esterification using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation followed by esterification. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl benzo[c]phenanthrene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of benzo[c]phenanthrene-5-carboxylic acid.
Reduction: Formation of benzo[c]phenanthrene-5-methanol.
Substitution: Formation of halogenated or nitrated derivatives of benzo[c]phenanthrene.
Aplicaciones Científicas De Investigación
Methyl benzo[c]phenanthrene-5-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.
Biology: Investigated for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl benzo[c]phenanthrene-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Benzo[c]phenanthrene-5-carboxylic acid
- Methyl benzo[c]phenanthrene-3-carboxylate
- Benzo[c]phenanthrene-6-carboxylic acid
Uniqueness
Methyl benzo[c]phenanthrene-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required.
Propiedades
Número CAS |
4215-50-3 |
|---|---|
Fórmula molecular |
C20H14O2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
methyl benzo[c]phenanthrene-5-carboxylate |
InChI |
InChI=1S/C20H14O2/c1-22-20(21)18-12-14-11-10-13-6-2-3-7-15(13)19(14)17-9-5-4-8-16(17)18/h2-12H,1H3 |
Clave InChI |
UKMMORYMNAYTAG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide](/img/structure/B14168292.png)
![N-butyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14168305.png)
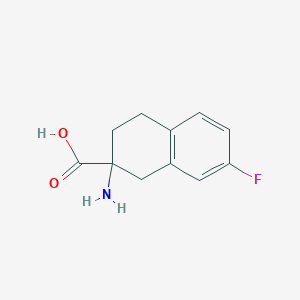

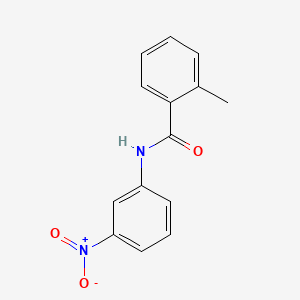

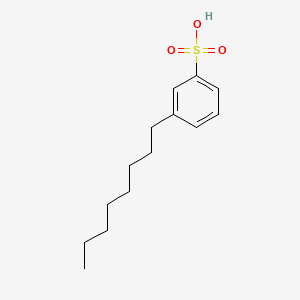
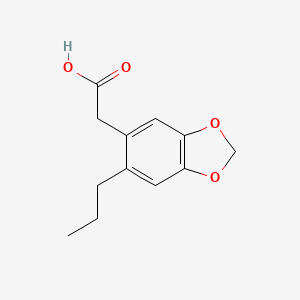
![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)
![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)
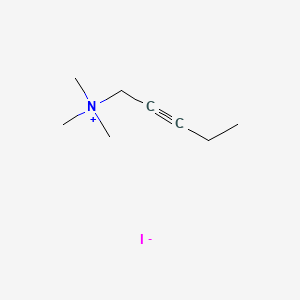
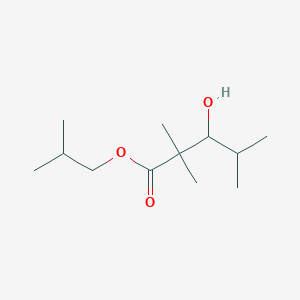
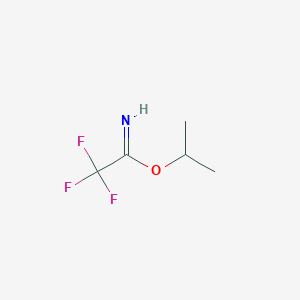
![[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine](/img/structure/B14168380.png)
